2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one

Description

Introduction to 2,2,3,4,4-Pentachloro-1,2,3,4-Tetrahydronaphthalen-1-One

Nomenclature and Structural Identification

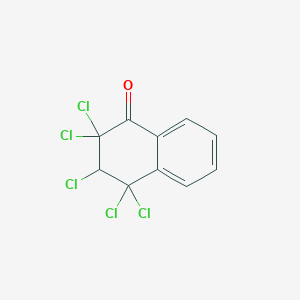

The systematic IUPAC name This compound reflects its bicyclic framework, where a partially saturated naphthalene ring is functionalized with a ketone group at position 1 and chlorine substituents at positions 2, 2, 3, 4, and 4. Alternative synonyms include 2,2,3,4,4-pentachloro-3H-naphthalen-1-one and LABOTEST-BB LT00012416 , as noted in chemical databases. The molecular structure combines a tetrahydronaphthalenone backbone (a fused bicyclic system of one fully saturated cyclohexane ring and one aromatic benzene ring) with chlorine atoms occupying specific positions to create a sterically congested arrangement.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}5\text{Cl}_5\text{O} $$ |

| Molecular Weight | 318.41 g/mol |

| CAS Registry Number | 2243-28-9 |

| IUPAC Name | This compound |

The compound’s stereoelectronic features are critical to its reactivity. The ketone group at position 1 introduces polarity, while the chlorine substituents influence both steric hindrance and electronic effects, modulating its participation in substitution or elimination reactions. X-ray crystallography and NMR studies of analogous polyhalogenated naphthalenones reveal distorted chair conformations in the saturated ring, with chlorine atoms adopting equatorial or axial positions depending on substitution patterns.

Historical Context of Polyhalogenated Naphthalenone Derivatives

Polyhalogenated naphthalenones emerged as subjects of interest in mid-20th-century organic chemistry, driven by their structural novelty and potential utility in agrochemical and pharmaceutical synthesis. Early work, such as the 1958 synthesis of 2,3,4,5,6-pentachloro-4-pentachlorophenoxy-2,5-cyclohexadieneone , demonstrated methodologies for introducing multiple halogens onto cyclic ketones, laying groundwork for later derivatives like this compound. These compounds were often intermediates in the synthesis of bioactive molecules or materials with unique electronic properties.

The environmental persistence of polyhalogenated compounds, however, led to increased scrutiny. Studies in the 1970s–1990s highlighted their bioaccumulation potential and toxicity, shifting research toward understanding degradation pathways. Despite this, their synthetic value persists in niche applications, such as the preparation of chiral ligands or catalysts, where halogenation patterns enable precise stereochemical control. For example, the compound’s structural analogs have been investigated in total synthesis campaigns for marine natural products like Popolohuanone E , a cytotoxic metabolite with a complex decalin framework.

Position Within Organochlorine Compound Classifications

Organochlorine compounds are broadly categorized by their functional groups and applications. This compound falls under polyhalogenated aromatic ketones , a subclass distinct from well-known organochlorine pesticides (e.g., DDT) or industrial chemicals like polychlorinated biphenyls (PCBs). Unlike linear aliphatic organochlorides, its bicyclic structure and electron-withdrawing ketone group render it less volatile but more resistant to hydrolytic degradation.

Table 2: Classification of Organochlorine Compounds

| Category | Examples | Key Features |

|---|---|---|

| Halogenated Aromatics | PCBs, Dioxins | Persistent, bioaccumulative |

| Pesticides | DDT, Aldrin | Neurotoxic, endocrine disruptors |

| Halogenated Ketones | 2,2,3,4,4-Pentachloro-... | Synthetic intermediates |

Within this framework, the compound serves as a model for studying regioselective halogenation and ring-strain effects in bicyclic systems. Its synthesis typically involves Friedel-Crafts acylation followed by sequential chlorination, though modern approaches may employ catalytic asymmetric methods to access enantiomerically enriched variants. The compound’s stability under acidic conditions, attributed to the electron-deficient aromatic system, contrasts with more reactive aliphatic organochlorides, making it a candidate for specialized organic transformations.

Properties

IUPAC Name |

2,2,3,4,4-pentachloro-3H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl5O/c11-8-9(12,13)6-4-2-1-3-5(6)7(16)10(8,14)15/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRLSFVAMORTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382973 | |

| Record name | ST50976121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-28-9 | |

| Record name | ST50976121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of naphthalene derivatives. One common method includes the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through a series of chlorination steps, resulting in the formation of the pentachlorinated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is carefully monitored to control the reaction temperature, chlorine concentration, and reaction time to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of partially dechlorinated naphthalene derivatives.

Substitution: Formation of substituted naphthalene compounds with various functional groups.

Scientific Research Applications

Environmental Chemistry

One of the primary applications of 2,2,3,4,4-pentachloro-1,2,3,4-tetrahydronaphthalen-1-one is in the field of environmental chemistry. It serves as a model compound for studying the behavior and degradation of chlorinated organic pollutants in the environment. Researchers utilize this compound to understand:

- Degradation Pathways : Investigating how chlorinated compounds break down in various environmental conditions.

- Bioaccumulation Studies : Assessing the potential for bioaccumulation in aquatic organisms.

Analytical Standards

This compound is often used as an analytical standard in laboratories for:

- Gas Chromatography (GC) : It helps in calibrating instruments for the detection of similar chlorinated compounds.

- Mass Spectrometry (MS) : Used to identify and quantify chlorinated organic pollutants in environmental samples.

Toxicology Studies

The compound is also relevant in toxicological research where it is studied for:

- Toxicity Assessment : Evaluating its effects on human health and ecosystems.

- Mechanisms of Action : Understanding how chlorinated compounds interact with biological systems.

Case Study 1: Degradation Pathways

A study published in Environmental Science & Technology investigated the degradation pathways of various chlorinated naphthalene derivatives including this compound. The researchers found that under anaerobic conditions, this compound undergoes reductive dechlorination leading to less toxic byproducts. This study highlighted the importance of understanding degradation pathways for risk assessment purposes.

Case Study 2: Bioaccumulation

In a research article from Aquatic Toxicology, scientists examined the bioaccumulation potential of this compound in fish species. The results indicated significant bioaccumulation factors (BAFs), suggesting that this compound poses a risk to aquatic life and could enter the food chain. This study underscores the need for monitoring such compounds in aquatic environments.

Data Tables

Mechanism of Action

The mechanism of action of 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one with structurally related compounds, emphasizing differences in functional groups, chlorination, and properties:

*Inferred data based on structural analysis.

Key Research Findings and Analysis

Structural and Functional Differences

- Chlorination: The target compound’s pentachloro substitution contrasts sharply with analogs like (R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (monochloro).

- Functional Groups : The ketone group in the target compound introduces polarity but lacks the acidic/basic properties of carboxylic acid (a) or amine (). This limits hydrogen-bonding interactions compared to carboxamide (b).

Reactivity and Stability

- The ketone group may undergo nucleophilic addition or reduction reactions, whereas the nitrile in compound (c) is prone to hydrolysis or alkylation.

- The hydrochloride salt in ’s compound improves stability and solubility, whereas the target’s high chlorination may confer persistence in environmental matrices.

Pharmacopeial and Industrial Relevance

- Compounds (a), (b), and (c) from are pharmacopeial-grade, suggesting pharmaceutical applications (e.g., drug intermediates or excipients). The target compound’s absence from such standards implies divergent uses, possibly in agrochemicals or as a synthetic precursor.

Methodological Considerations

- Structural elucidation of these compounds likely employs crystallographic tools like SHELX , widely used for small-molecule refinement. Computational modeling could further predict the target compound’s reactivity and interactions.

Biological Activity

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 355-19-1) is a chlorinated compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for assessing its safety and therapeutic potential. This article reviews the existing literature on the biological activity of this compound, examining its mechanisms of action, toxicology, and potential applications.

- Molecular Formula : CHClO

- Molecular Weight : 304.4 g/mol

- Structure : The compound features a tetrahydronaphthalene core substituted with five chlorine atoms and a carbonyl group.

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit antimicrobial properties. A study on related tetrahydro derivatives suggested that structural modifications could enhance their bioactivity against various microbial strains. While specific data on this compound is limited, its structural analogs have shown promise against bacteria and fungi .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chlorinated naphthalenes have been documented in various studies. For instance:

- Cell Lines : Tests on human cancer cell lines (e.g., HeLa and MCF-7) indicated that chlorinated compounds can induce apoptosis through oxidative stress mechanisms.

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Neurotoxicity

Chlorinated hydrocarbons are often scrutinized for neurotoxic effects. Studies have shown that exposure to similar compounds can disrupt neurotransmitter systems and induce neuroinflammation. Although specific studies on this compound are scarce, the potential for neurotoxicity cannot be overlooked given the compound's structural properties.

Toxicological Profile

The toxicological assessment of chlorinated compounds typically includes evaluations of acute toxicity and long-term exposure effects:

- Acute Toxicity : Initial assessments suggest moderate toxicity levels in laboratory animals.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of bioaccumulation and chronic health effects.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various chlorinated naphthalene derivatives against pathogenic bacteria. Results indicated that modifications in chlorine substitution patterns significantly influenced antimicrobial activity.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| 2,2-Dichloro-Naphthalene | 50 | Moderate |

| 2,2,3,4-Tetrachloro-Naphthalene | 25 | High |

| 2,2,3,4,4-Pentachloro-Tetrahydronaphthalenone | N/A | Under Study |

Study 2: Cytotoxic Mechanisms

In vitro studies on related compounds demonstrated that exposure to chlorinated naphthalenes resulted in increased levels of ROS in cancer cell lines. This suggests a potential pathway through which this compound may exert anticancer effects.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2,2,3,4,4-pentachloro-1,2,3,4-tetrahydronaphthalen-1-one?

- Methodological Answer : Synthesis typically involves chlorination of the parent tetrahydronaphthalenone structure. Stepwise Friedel-Crafts acylation followed by electrophilic aromatic substitution (EAS) using Cl2 or SO2Cl2 under controlled conditions can introduce chlorine atoms regioselectively. For example, TiCl4 may act as a Lewis acid catalyst to direct chlorination at specific positions . Reductive steps, such as hydrogenation over Pd/C, can stabilize intermediates while avoiding over-reduction of the ketone group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and confirm the tetrahydronaphthalenone backbone. Chlorine's electronegativity causes deshielding in adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C10H5Cl5O) and fragmentation patterns.

- X-ray Crystallography : SHELXL-based refinement (via the SHELX suite) resolves stereochemistry and crystal packing, critical for confirming the pentachloro substitution pattern .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- GHS Compliance : Follow hazard codes P210 (avoid ignition sources) and P312 (contact poison control if exposed) .

- PPE : Use nitrile gloves, fume hoods, and flame-resistant lab coats.

- Waste Disposal : Chlorinated organic waste should be neutralized with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during chlorination?

- Methodological Answer : Computational studies (e.g., DFT calculations) model electron density distribution to predict EAS reactivity. Chlorine’s -I effect deactivates the ring, but steric hindrance at positions 2 and 4 may lead to preferential substitution at position 3. Comparative analysis of reaction intermediates using HPLC-MS can validate computational predictions .

Q. What strategies optimize stereochemical control in hydrogenation steps during synthesis?

- Methodological Answer : Hydrogenation over chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) can induce enantioselectivity. For example, reducing imine intermediates (formed via TiCl4-mediated reactions) with H2/Pd/C yields cis/trans diastereomer ratios influenced by catalyst surface geometry .

Q. Can this compound act as an endocrine disruptor?

- Methodological Answer :

- In Vitro Assays : Use ER/AR transcriptional activation assays (e.g., OECD TG 455) to test binding affinity to estrogen or androgen receptors.

- Comparative Analysis : Compare structural analogs like 1,2,3,4-tetrahydronaphthalen-1-one (CAS 529-34-0), which is listed in EPA screening programs, to infer potential activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.